3-[(3-Methylbenzyl)oxy]piperidine
Overview
Description
3-[(3-Methylbenzyl)oxy]piperidine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It features a piperidine ring substituted with a 3-methylbenzyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzyl)oxy]piperidine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzyl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(3-Methylbenzyl)oxy]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzyl)oxy]piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing biological processes such as neurotransmission and enzyme inhibition. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
3-Methylpiperidine: A derivative with similar structural features but different functional properties.
Benzylpiperidine: Another related compound with a benzyl group attached to the piperidine ring.
Uniqueness
3-[(3-Methylbenzyl)oxy]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-[(3-Methylbenzyl)oxy]piperidine is a chemical compound with significant potential in pharmacological applications. Its structure, characterized by a piperidine ring substituted with a 3-methylbenzyl ether, suggests various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H19NO
- Molecular Weight : 205.3 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The compound's structure allows it to act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially modulating several physiological processes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticholinergic Effects : Some studies suggest that piperidine derivatives can act as antagonists at cholinergic receptors, which may have implications in treating conditions like Alzheimer's disease .
- Antiviral Activity : Similar piperidine compounds have shown activity against various viruses, indicating potential use in antiviral therapies .
- Chemokine Receptor Antagonism : Benzyl-piperidines have been identified as potent antagonists for chemokine receptors, which play critical roles in inflammatory responses and immune system regulation .
Case Studies and Experimental Data
-
Histamine Receptor Interaction :
A study explored the synthesis of piperidine derivatives that act as histamine H3 receptor antagonists/inverse agonists. Compounds structurally related to this compound demonstrated high affinity for H3 receptors, suggesting potential applications in treating sleep disorders and cognitive dysfunctions . -
Chemokine Receptor Antagonism :
Research on benzyl-piperidines revealed their capacity to inhibit CCR3-mediated responses in eosinophils. The structure-activity relationship (SAR) highlighted the importance of the benzyl moiety in enhancing receptor binding and functional antagonism . -
Antiviral Screening :
A series of piperidine derivatives were synthesized and evaluated for their antiviral properties against HIV and other viruses. Compounds showed varying degrees of efficacy, with some exhibiting significant protective effects against viral infections .
Comparative Analysis
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)10-15-13-6-3-7-14-9-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWSPHMZXUAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663015 | |
Record name | 3-[(3-Methylphenyl)methoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946680-96-2 | |
Record name | 3-[(3-Methylphenyl)methoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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